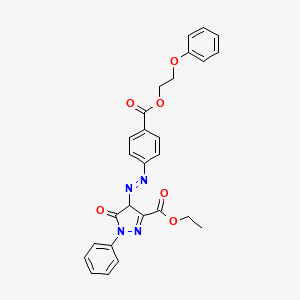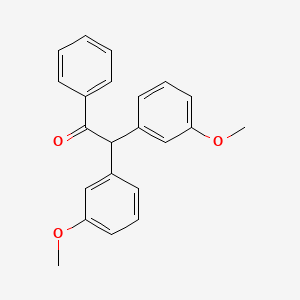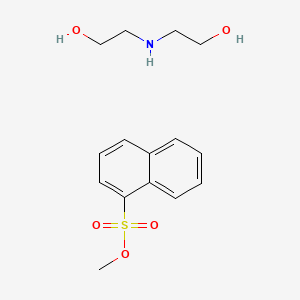
Einecs 299-553-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 299-553-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulatory compliance within the European Union.
Preparation Methods
Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Reaction Conditions: These conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. The exact conditions depend on the desired purity and yield of the compound.
Chemical Reactions Analysis
Einecs 299-553-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Einecs 299-553-0 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biochemical assays and studies involving cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 299-553-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body.
Pathways Involved: Modulating biochemical pathways that regulate cellular functions, such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Einecs 299-553-0 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as amyl nitrite (Einecs 203-770-8) and bismuth tetroxide (Einecs 234-985-5).
Uniqueness: The specific properties, reactivity, and applications of this compound distinguish it from other compounds. For example, its unique reactivity in certain chemical reactions or its specific applications in industry and research.
Properties
CAS No. |
93892-67-2 |
|---|---|
Molecular Formula |
C15H21NO5S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C4H11NO2/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;6-3-1-5-2-4-7/h2-8H,1H3;5-7H,1-4H2 |
InChI Key |
NLJJRTRSMHYPIX-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


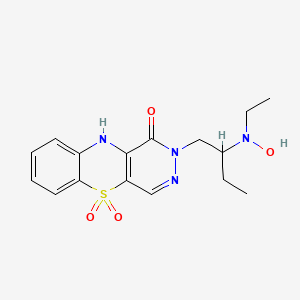
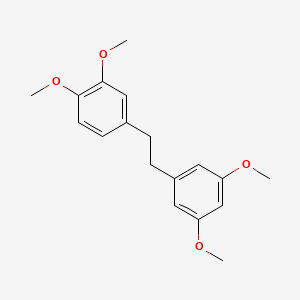
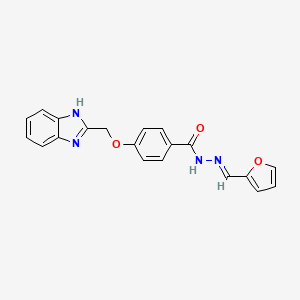
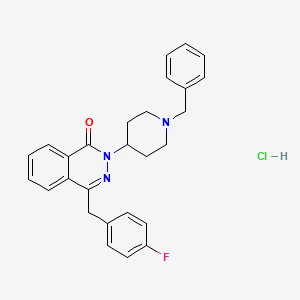

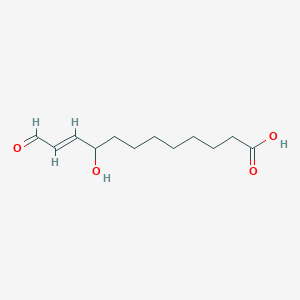
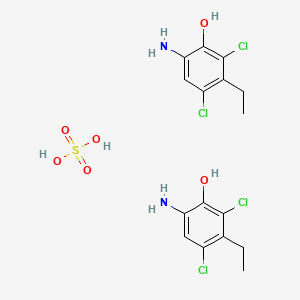
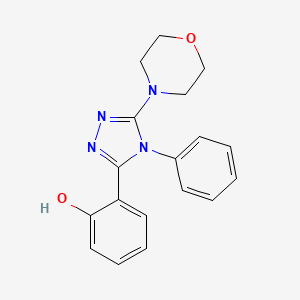


![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

